molecular formula C34H44O14 B13452682 Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester)

Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester)

Cat. No.: B13452682
M. Wt: 676.7 g/mol
InChI Key: QSXLITYOJPKJGJ-KZXWJPAZSA-N
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Description

Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is a synthetic glucocorticoid derivative. It is a modified form of prednisolone, a corticosteroid used to treat various inflammatory and autoimmune conditions. This compound is characterized by the addition of a glucuronic acid moiety, which enhances its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) typically involves the esterification of prednisolone with 2,3,4-tri-O-acetyl-Beta-D-glucuronic acid methyl ester. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include acetic anhydride and pyridine as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the expression of pro-inflammatory cytokines and promoting the production of anti-inflammatory proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H44O14

Molecular Weight

676.7 g/mol

IUPAC Name

methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate

InChI

InChI=1S/C34H44O14/c1-16(35)45-26-27(46-17(2)36)29(47-18(3)37)31(48-28(26)30(41)43-6)44-15-24(40)34(42)12-10-22-21-8-7-19-13-20(38)9-11-32(19,4)25(21)23(39)14-33(22,34)5/h9,11,13,21-23,25-29,31,39,42H,7-8,10,12,14-15H2,1-6H3/t21-,22-,23-,25+,26+,27+,28+,29-,31-,32-,33-,34-/m0/s1

InChI Key

QSXLITYOJPKJGJ-KZXWJPAZSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C(=O)OC)OC(=O)C

Origin of Product

United States

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